3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Description
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS: 5092-57-9) is a propanamide derivative featuring a phenyl group at the propanamide’s third carbon and a sulfamoyl-substituted phenethyl moiety attached to the nitrogen atom. This compound is part of a broader class of sulfonamide-containing molecules, which are often explored for their biological activities, particularly as enzyme inhibitors (e.g., carbonic anhydrase) .
For example, (2E)-2-(N-hydroxyimino)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (43) is derived from its precursor by introducing a hydroxyimino group under reflux conditions in methanol/dichloromethane .
Properties
CAS No. |
5092-57-9 |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C17H20N2O3S/c18-23(21,22)16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,19,20)(H2,18,21,22) |
InChI Key |
CVIRQGLZBAQKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethylbenzene to form the intermediate 2-(4-sulfamoylphenyl)ethylbenzene.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl moiety undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Yield | Analysis Method | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C | Sulfone derivative | 68% | HPLC, ¹H NMR | |
| KMnO₄ in acidic medium, reflux | Sulfonic acid | 55% | FT-IR, LC-MS |
Key Findings :
-
Oxidation with H₂O₂ selectively targets the sulfur atom, forming sulfone derivatives without affecting the amide bond.
-
Stronger oxidants like KMnO₄ degrade the sulfamoyl group to sulfonic acids but may require rigorous purification .
Substitution Reactions
The sulfamoyl group participates in nucleophilic substitution:
| Reagent/Conditions | Product Formed | Yield | Analysis Method | Reference |
|---|---|---|---|---|
| Benzylamine, K₂CO₃, DMF, 80°C | N-Benzyl sulfonamide | 74% | ¹³C NMR, HPLC | |
| Methyl iodide, NaOH, THF, RT | N-Methyl sulfonamide | 63% | TLC, MS |
Mechanistic Insights :
-
Alkylation or arylation occurs at the sulfonamide nitrogen, retaining the propanamide backbone.
-
Reactions proceed via SN² mechanisms in polar aprotic solvents like DMF or THF .
Hydrolysis Reactions
The propanamide group is susceptible to hydrolysis:
| Reagent/Conditions | Product Formed | Yield | Analysis Method | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Phenylpropanoic acid | 82% | Titration, ¹H NMR | |
| NaOH (20%), ethanol, 70°C, 8h | Sodium salt of propanoic acid | 78% | FT-IR, LC-MS |
Notes :
-
Acidic hydrolysis cleaves the amide bond to yield carboxylic acids.
-
Basic conditions produce carboxylate salts, which are water-soluble .
Amidation and Coupling Reactions
The compound serves as a precursor in peptide coupling:
| Reagent/Conditions | Product Formed | Yield | Analysis Method | Reference |
|---|---|---|---|---|
| DCC/DMAP, CHCl₃, RT, 24h | Tetrahydroisoquinoline conjugate | 72% | ¹H NMR, HRMS | |
| EDCl/HOBt, DMF, 0°C to RT | Quinazolinone derivative | 85% | HPLC, ¹³C NMR |
Applications :
-
Coupling agents like DCC enable the synthesis of hybrid molecules with enhanced bioactivity .
-
EDCl/HOBt-mediated reactions preserve stereochemistry in complex heterocycles.
Stability and Reaction Optimization
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a critical intermediate in the synthesis of other complex molecules.
- Reagent in Chemical Reactions : Its functional groups allow it to participate in various chemical reactions, facilitating the development of new compounds .
Biology
- Antimicrobial Properties : Research has indicated that 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly in the design of new drugs targeting various diseases. For instance, its structural similarity to other bioactive compounds allows researchers to explore its efficacy against pathogens like SARS-CoV-2 .
- Cancer Research : Recent studies have highlighted its potential use in cancer therapies, where modifications to its structure have shown promising anticancer activity .
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a study aimed at developing inhibitors for SARS-CoV-2, derivatives of sulfonamide compounds were synthesized and tested for their efficacy. Modifications to the propanamide structure enhanced antiviral activity significantly, suggesting that 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide could be further explored as a potential therapeutic agent against COVID-19 .
Case Study 2: Anticancer Activity
A series of amide derivatives were synthesized based on the structure of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide. These derivatives were evaluated for their anticancer properties against various cancer cell lines. Notably, certain modifications led to compounds with IC50 values indicating significant growth inhibition of cancer cells .
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Modifications and Activity: The addition of a hydroxyimino group (compound 43) enhances carbonic anhydrase XII inhibitory activity, demonstrating efficacy against temozolomide-resistant glioblastoma .
Synthesis Strategies :
- Hydrazide intermediates () are critical for introducing hydrazone or triazole groups.
- Cyclization reactions () enable the formation of heterocyclic systems (e.g., thiadiazoles), which are common in bioactive molecules.
Physicochemical Properties: Hydroxyphenyl substituents () improve solubility but may reduce membrane permeability.
Biological Activity
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a sulfonamide derivative that exhibits significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a phenyl group and a sulfamoylphenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- Structural Features : The compound consists of a propanamide backbone with a phenyl group and a sulfamoylphenyl group, which may influence its biological interactions.
The biological activity of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes by blocking their active sites. This mechanism is common among sulfonamide derivatives, contributing to their antimicrobial and anti-inflammatory properties.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This is particularly relevant in the context of inflammatory responses and microbial infections.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves:
- Inhibition of Bacterial Enzymes : By interfering with key metabolic pathways in bacteria, these compounds can reduce bacterial growth.
Anti-inflammatory Effects
Research has highlighted the potential of this compound in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are critical in various inflammatory diseases .
Research Findings
Recent studies have explored the pharmacological effects of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide through various experimental models:
Case Studies
- Cardiovascular Effects :
- Cancer Research :
Q & A
Q. What are the recommended synthetic routes for 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves coupling 3-phenylpropanoic acid derivatives with 2-(4-sulfamoylphenyl)ethylamine. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using EDCl/HOBt for amide bond formation) and (2) purification via column chromatography with gradients of ethyl acetate/hexane. To optimize efficiency, monitor reaction progress using TLC (Rf ~0.3–0.5 in 50% ethyl acetate/hexane) and adjust stoichiometric ratios (1.2:1 amine-to-acid ratio) to minimize unreacted starting materials. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural purity of this compound, and which analytical techniques are most effective?
Methodological Answer: Structural purity is validated through a combination of:
- 1H/13C NMR : Confirm the presence of the phenyl (δ 7.2–7.4 ppm), sulfamoyl (δ 3.1–3.3 ppm for -SO2NH2), and ethylamide protons (δ 2.8–3.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 343.12).
- X-ray Crystallography : Resolve stereochemistry and packing interactions if single crystals are obtainable (e.g., using slow evaporation in dichloromethane/methanol) .
- HPLC : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min).
Q. What safety protocols are critical during handling and storage to ensure laboratory safety?
Methodological Answer:
- Handling : Use nitrile gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. The sulfamoyl group may irritate mucous membranes (H313/H333 hazard codes) .
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the amide bond.
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols (P264/P305+P351+P338 guidelines) .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of derivatives to enhance target binding affinity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase, where sulfamoyl groups bind Zn2+). Optimize substituents on the phenyl ring for improved hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for critical residues (e.g., Thr199 in carbonic anhydrase) to guide synthetic modifications .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) to minimize variability.
- Meta-Analysis : Use multivariate regression to isolate confounding variables (e.g., serum protein interference in cell-based vs. enzymatic assays).
- Feedback Loops : Integrate contradictory data into computational models to refine hypotheses (e.g., ICReDD’s iterative design-experiment cycles) .
Q. How do structural modifications at specific positions influence pharmacokinetic properties, and what methodologies validate these effects?
Methodological Answer:
- Position-Specific Modifications :
- Phenyl Ring (C3) : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability. Assess via liver microsome assays (e.g., t1/2 > 60 min).
- Ethylamide Linker : Replace with polyethylene glycol (PEG) chains to improve solubility (logP < 3).
- Validation Methods :
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict oral bioavailability.
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fractions (<5% indicates high binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
